Cas no 55094-52-5 ((3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one)
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one Chemical and Physical Properties
Names and Identifiers
-
- (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
- 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
- (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)-methyl)dihydrofuran-2(3H)-one
- (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one
- 2,3,5-Tri-o-benzyl-D-ribonolactone
- LDHBSABBBAUMCZ-UBFVSLLYSA-N
- PubChem10807
- 2,3,5-Tri-O-benzyl-D-ribonic Acid 1,4-lactone
- 8021AB
- FCH3982212
- AX8057786
- T
- (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one
- AC-32444
- Anti-nCoV drug intermediate
- EX-A3436
- AntinCoV drug intermediate
- T3955
- Anticovid-19 intermediate 2,3,5-Tri-O-benzyl-D-ribonolactone
- AKOS016002138
- DTXSID00451513
- W-203078
- Anti-COVID-19 intermediate 2,3,5-Tri-O-benzyl-D-ribonolactone
- A870283
- 55094-52-5
- MFCD08703966
- SCHEMBL3304205
- W10947
- 2,3,5-Tri-O-benzyl-D-ribonic acid-1,4-lactone
- C26H26O5
- Remedesivir intermediate
- ZB1791
- DS-17179
- (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name)
- Remdesivir intermediate
- (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyldihydrofuran-2(3H)-one
- (3R,4R,5R)-3,4-BIS(BENZYLOXY)-5-[(BENZYLOXY)METHYL]OXOLAN-2-ONE
- DA-49249
-
- MDL: MFCD08703966
- Inchi: 1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1
- InChI Key: LDHBSABBBAUMCZ-UBFVSLLYSA-N
- SMILES: O1C([C@@H]([C@@H]([C@H]1COCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 418.17800
- Monoisotopic Mass: 418.17802393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.1
Experimental Properties
- Color/Form: No data available
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 576.8±50.0 °C at 760 mmHg
- Flash Point: 248.6±30.2 °C
- PSA: 53.99000
- LogP: 4.29940
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,2-8°C
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R193885-5g |
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one |
55094-52-5 | 98% | 5g |
¥115.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R193885-250mg |
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one |
55094-52-5 | 98% | 250mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R193885-10g |
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one |
55094-52-5 | 98% | 10g |
¥184.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R193885-1g |
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one |
55094-52-5 | 98% | 1g |
¥49.90 | 2023-09-01 | |
| Alichem | A159003232-10g |
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one |
55094-52-5 | 98% | 10g |
$244.80 | 2023-09-01 | |
| Alichem | A159003232-25g |
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one |
55094-52-5 | 98% | 25g |
$523.92 | 2023-09-01 | |
| Alichem | A159003232-100g |
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one |
55094-52-5 | 98% | 100g |
$1184.00 | 2023-09-01 | |
| Chemenu | CM100830-1000g |
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone |
55094-52-5 | 95+% | 1000g |
$640 | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R845157-100g |
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one |
55094-52-5 | 98% | 100g |
1,915.20 | 2021-05-17 | |
| BAI LING WEI Technology Co., Ltd. | 975764-5G |
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, 98% |
55094-52-5 | 98% | 5G |
¥ 1750 | 2021-07-07 |
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one Suppliers
(3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one Related Literature
-
Mallikharjuna Rao Lambu,Altaf Hussain,Deepak K. Sharma,Syed Khalid Yousuf,Baldev Singh,Anil. K. Tripathi,Debaraj Mukherjee RSC Adv. 2014 4 11023
-
Floris Chevallier,Florence Mongin Chem. Soc. Rev. 2008 37 595
Additional information on (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one
Introduction to (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one (CAS No. 55094-52-5)
CAS No. 55094-52-5 refers to a specific organic compound with the systematic name (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. The stereochemistry defined by the (3R,4R,5R) configuration plays a crucial role in determining its interactions with biological targets, making it a subject of intense study for medicinal chemists.
The molecular structure of this compound consists of a tetrahydrofuran (THF) core modified with di-benzyloxy and benzyloxymethyl substituents. The presence of multiple benzyloxy groups enhances the solubility and stability of the molecule, which is often a critical factor in drug design. The (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one configuration suggests that the molecule may exhibit enantioselective interactions with biological receptors, a key consideration in the development of chiral drugs.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The THF core is particularly valuable in medicinal chemistry due to its ability to mimic natural products and bioactive molecules. The modification of this core with functional groups such as benzyloxy and benzyloxymethyl provides a versatile platform for synthesizing derivatives with tailored biological properties.
One of the most compelling aspects of this compound is its potential application in the synthesis of enzyme inhibitors. The (3R,4R,5R)-configuration and the presence of multiple oxygen-containing functional groups make it an attractive candidate for targeting enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of tetrahydrofurans can interact with proteases and kinases, which are key targets in oncology and inflammation research.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Molecular docking studies have indicated that (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one may bind to specific pockets on target proteins through hydrogen bonding and hydrophobic interactions. This insight has guided the design of more potent analogs with improved pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The stereochemistry must be maintained throughout the synthetic process to ensure the formation of the desired enantiomer. Techniques such as asymmetric catalysis and chiral auxiliaries are often employed to achieve high enantiomeric purity.
In addition to its potential as an enzyme inhibitor, this compound has shown promise in other areas of research. For example, it has been investigated as a precursor for synthesizing complex natural products that exhibit significant biological activity. The flexibility provided by the THF core allows for further functionalization, enabling chemists to explore a wide range of chemical space.
The use of (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one in drug discovery aligns with current trends toward personalized medicine and targeted therapies. By understanding the structural requirements for binding to specific biological targets, researchers can develop drugs that are more effective and have fewer side effects. The stereochemical complexity of this compound makes it an excellent model for studying these interactions.
Future research is likely to focus on expanding the chemical diversity of derivatives derived from this scaffold. By modifying substituents such as benzyloxy groups or introducing additional functional moieties, scientists can explore new pharmacological profiles. Additionally, advances in synthetic methodologies may enable more efficient production processes for this class of compounds.
The integration of (3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one into drug discovery pipelines represents a significant step forward in developing novel therapeutics. Its unique structural features and potential biological activities make it a valuable tool for researchers working on metabolic diseases, inflammation-related disorders, and other conditions where enzyme inhibition is a viable therapeutic strategy.
55094-52-5 ((3R,4R,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-one) Related Products
- 741290-36-8(2(3H)-Furanone,5-ethyldihydro-3-(phenylmethoxy)-, (3R,5S)-rel-)
- 13096-62-3((3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one)
- 88567-55-9(benzyl 5-O-acetyl-2,6-anhydro-3,4-di-O-benzyl-D-mannonate)
- 4539-78-0(Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate)
- 82598-84-3(2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone)
- 14233-64-8(2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone)
- 741290-49-3(2(3H)-Furanone,5-ethyldihydro-3-(phenylmethoxy)-, (3R,5R)-rel-)
- 863642-62-0(2(3H)-FURANONE, DIHYDRO-3,4-BIS(PHENYLMETHOXY)-, (3S,4R)-)
- 97506-01-9((3R,4R)-Dihydro-3,4-bis(phenylmethoxy)-2,5-furandione)
- 34685-51-3((3S,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-phenylmethoxyoxolan-2-one)